Product packaging for di-p-Toluoyl-L-tartaric acid(Cat. No.:)

di-p-Toluoyl-L-tartaric acid

Cat. No.: B8342243
M. Wt: 386.4 g/mol
InChI Key: NTOIKDYVJIWVSU-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Di-p-Toluoyl-L-tartaric acid (CAS 32634-66-5) is a chiral derivative of L-tartaric acid where the hydroxyl groups are esterified with p-toluoyl groups . This configuration makes it a powerful chiral resolving agent, primarily used for the separation of enantiomers from racemic mixtures, especially chiral amines . The mechanism of action relies on the compound's ability to engage in an acid-base reaction with a racemic base, forming two diastereomeric salts . These salts possess distinct physical properties, such as solubility, which allows for their separation through fractional crystallization . The resolved enantiomers can subsequently be regenerated from the purified diastereomeric salts, providing access to enantiomerically pure compounds . This reagent is of profound importance in advanced chemical and biological systems due to the significance of chirality in pharmacology and drug development . The biological activity of a drug is often dependent on its specific stereochemistry, with one enantiomer potentially providing the desired therapeutic effect while the other may be inactive or cause adverse effects . Consequently, this compound is indispensable in organic synthesis and the pharmaceutical industry for producing optically pure intermediates for antihypertensive, antiviral, and anticancer drugs . Its applications also extend to asymmetric synthesis, where it acts as a chiral auxiliary or catalyst, and to coordination chemistry for synthesizing chiral metal complexes . Our product is specified as a white or off-white crystalline powder with a minimum purity of 99.0% . It has a melting point of approximately 164-170°C and a specific optical rotation [α] of -136° to -143° (c=1, EtOH) . It is stable under standard conditions and should be stored in a closed, dry, and ventilated place . ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O8 B8342243 di-p-Toluoyl-L-tartaric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m0/s1

InChI Key

NTOIKDYVJIWVSU-PMACEKPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O

Origin of Product

United States

Synthetic Strategies and Preparation Methodologies for Di P Toluoyl L Tartaric Acid

Direct Esterification of L-Tartaric Acid

The most straightforward method for preparing di-p-toluoyl-L-tartaric acid is through the direct esterification of L-tartaric acid with p-toluoyl chloride. This reaction, an O-acylation, involves the formation of ester bonds at the hydroxyl groups of the tartaric acid.

O-Acylation Reactions: Catalytic Systems and Reaction Optimization

The O-acylation of L-tartaric acid is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct formed during the reaction. The reaction involves dissolving L-tartaric acid in a suitable solvent and then adding p-toluoyl chloride, often at a controlled, low temperature.

For optimal results, the molar ratio of the reactants is a critical parameter. Typically, an excess of p-toluoyl chloride is used to ensure the complete di-acylation of the tartaric acid.

Reactant / CatalystRoleTypical Molar Ratio (relative to L-Tartaric Acid)
L-Tartaric AcidSubstrate1.0
p-Toluoyl ChlorideAcylating Agent2.0 - 2.5
PyridineCatalyst / Base> 2.0

A variation of this method involves the in-situ generation of p-toluoyl chloride from p-toluic acid and thionyl chloride, followed by the addition of tartaric acid. google.com Catalysts such as copper sulfate (B86663) have also been reported to reduce reaction times and improve yields in the synthesis of the corresponding D-enantiomer. google.com The reaction typically proceeds to form the di-p-toluoyl-L-tartaric anhydride (B1165640), which is then hydrolyzed to the desired diacid. pw.edu.plsemanticscholar.org

Influence of Solvent Systems on Reaction Efficiency and Yields

The choice of solvent is crucial for the efficiency of the esterification reaction. The solvent should be inert to the reactants and byproducts and provide good solubility for the starting materials. Aromatic hydrocarbons like toluene (B28343) and benzene (B151609) are commonly used. google.com The use of a solvent can allow the reaction to be performed at a lower temperature and can prevent the solidification of the reaction mixture, which simplifies purification. pw.edu.pl

SolventBoiling Point (°C)Key Advantages
Toluene111Good solubility for reactants, facilitates temperature control. google.com
Benzene80Lower boiling point, but higher toxicity. google.com
Xylene~140Allows for higher reaction temperatures. pw.edu.pl

Purification and Isolation Protocols for Enantiopure this compound

After the reaction is complete, the crude product is typically purified by recrystallization. The workup often involves adjusting the pH to neutral with an alkali solution, followed by cooling to induce crystallization. google.com The resulting crystals are then filtered, washed with the reaction solvent, and dried. google.com The purity of the final product is often assessed by measuring its optical rotation. For instance, this compound Monohydrate has a reported optical rotation of [α]D = -110° (c = 5% in ethanol).

Enantiomeric Resolution of Racemic di-p-Toluoyl-Tartaric Acid

An alternative route to obtaining the enantiomerically pure compound is through the resolution of a racemic mixture of di-p-toluoyl-tartaric acid. This is particularly relevant when the starting material is racemic tartaric acid.

Diastereomeric Salt Formation with Chiral Bases (e.g., Cinchonine)

This classic resolution method relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral base. researchgate.net Alkaloids such as cinchonine (B1669041) and cinchonidine (B190817) are commonly used for this purpose. core.ac.uknih.gov

The two resulting diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. researchgate.net This difference allows for their separation by fractional crystallization. researchgate.net For example, when resolving racemic O,O'-di-p-toluoyl-tartaric acid (DTTA), chiral bases like (+)-cinchonine can be used to selectively crystallize one of the diastereomeric salts. core.ac.uk After isolation, the desired enantiomer of the acid is recovered by treating the diastereomeric salt with a strong acid to liberate the free di-p-toluoyl-tartaric acid. epo.org

Chiral BaseTypical Solvent(s)Principle of Separation
CinchonineEthanol (B145695)/WaterDifferential solubility of diastereomeric salts.
CinchonidineMethanol (B129727)/WaterSelective crystallization of one diastereomer. core.ac.uk

Preferential Crystallization Techniques for Targeted Stereoisomer Enrichment

Preferential crystallization is another technique that can be employed for the resolution of racemic compounds that form conglomerates (a mechanical mixture of crystals of the two enantiomers). researchgate.net This method involves seeding a supersaturated solution of the racemic mixture with a crystal of the desired enantiomer. This induces the crystallization of that specific enantiomer, thereby enriching the mother liquor in the other enantiomer. The success of this technique is highly dependent on careful control of crystallization conditions such as temperature, solvent, and degree of supersaturation. researchgate.net

Mechanistic Elucidation of Enantiomeric Resolution Mediated by Di P Toluoyl L Tartaric Acid

Principles of Diastereomeric Salt Formation

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the chemical and pharmaceutical industries. One of the most established and industrially viable methods for achieving this separation is through the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture (for instance, a racemic base) with a single enantiomer of a chiral resolving agent, such as di-p-Toluoyl-L-tartaric acid (L-DTTA). The resulting products are a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, including solubility, melting point, and crystal structure. This difference is the cornerstone of the resolution process, as it allows for the separation of the diastereomers by methods like fractional crystallization.

The fundamental process involves combining the chiral resolving agent with a racemic compound to form these diastereomeric salt pairs with unique physical properties. Once separated, typically by crystallization of the less soluble salt, the individual enantiomers can be recovered by decomposing the salt, thereby regenerating the resolving agent for potential reuse. The efficacy of L-DTTA as a resolving agent stems from its specific molecular architecture, which facilitates the necessary stereoselective interactions to form these separable diastereomeric salts with a wide range of compounds, particularly amines.

At the heart of diastereomeric salt formation lies the principle of molecular recognition, a process governed by highly specific and stereoselective interactions between the chiral resolving agent and the enantiomers of the racemic compound. The L-configuration of this compound provides a rigid chiral scaffold that presents a unique three-dimensional arrangement of functional groups. This framework creates distinct binding environments for each enantiomer of the racemate.

The primary mechanism involves the formation of transient diastereomeric complexes through a combination of multiple, simultaneous non-covalent interactions. These can include electrostatic interactions, hydrogen bonding networks, van der Waals forces, and π-π stacking between the aromatic toluoyl groups of L-DTTA and any aromatic moieties on the target compound. The specific spatial orientation of the p-toluoyl groups, held in place by the tartaric acid backbone, creates differentiated binding sites that selectively favor interaction with one enantiomer over the other. This selective binding is the molecular basis for chiral discrimination, leading to the formation of two diastereomeric salts with different stabilities and crystal packing arrangements. In some cases, these interactions can lead to the formation of complex supramolecular structures, such as double helices, which are sterically determined to recognize and bind the corresponding enantiomer. mdpi.com

The formation and stability of the diastereomeric complexes are dictated by a delicate interplay of various non-covalent forces. Among these, hydrogen bonding and van der Waals forces are paramount in the chiral recognition process mediated by this compound.

Hydrogen bonding is often the dominant interaction driving the initial complexation. The two carboxylic acid groups on the tartaric acid backbone of L-DTTA are potent hydrogen bond donors and acceptors. They can form strong, directional hydrogen bonds with complementary functional groups on the target enantiomers, such as the nitrogen atom of an amine. This interaction is a primary recognition event that anchors the enantiomer to the resolving agent.

Van der Waals forces , although weaker and less directional than hydrogen bonds, are crucial for the fine-tuning of chiral selectivity. rsc.org These forces arise from temporary fluctuations in electron density and are effective only at very short range. They encompass interactions between the bulky p-toluoyl groups of L-DTTA and various parts of the analyte molecule. The precise fit between the surfaces of the resolving agent and one enantiomer can maximize these favorable contacts, leading to a more stable complex compared to the other diastereomeric pairing. The skewed conformation of the two rigid aromatic groups in tartaric acid derivatives can prevent dense molecular packing, which in turn enhances the formation of these crucial multicomponent inclusion crystals through the cooperative effects of hydrogen bonds, CH-π interactions, and van der Waals forces.

The table below summarizes the contribution of these key intermolecular forces in the context of diastereomer complexation with L-DTTA.

Intermolecular ForceStrengthRangeRole in Chiral Recognition with L-DTTA
Hydrogen Bonding StrongLongPrimary recognition and anchoring of the analyte to the resolving agent's carboxylic acid groups. nih.gov
π-π Stacking ModerateModerateSecondary stabilization through interaction between the aromatic p-toluoyl groups and aromatic rings on the analyte.
Van der Waals Forces WeakShort"Fine-tuning" of selectivity based on the overall shape and steric compatibility between the L-DTTA and the enantiomer. rsc.org
Steric Interactions VariableContactRepulsive forces that destabilize the binding of a poorly fitting enantiomer, enhancing discrimination.

The successful separation of diastereomeric salts hinges on the differences in their crystallization behavior, which can be understood from both thermodynamic and kinetic perspectives.

Thermodynamic control is governed by the relative stability of the two diastereomeric salts, which is reflected in their solubility. The difference in the Gibbs free energy of the crystal lattices of the two diastereomers leads to a difference in their solubility in a given solvent system. The less soluble diastereomer will preferentially crystallize from a supersaturated solution as the system moves towards thermodynamic equilibrium, allowing for its physical separation by filtration. The difference in crystal structures and thermodynamic properties, such as a lower solubility for the more stable salt, is what makes the chiral resolution possible. researchgate.net

Kinetic control , on the other hand, relates to the rate at which the two diastereomeric salts crystallize. In some systems, one diastereomer may form crystals much faster than the other, even if it is not the most thermodynamically stable (i.e., not the least soluble). By carefully controlling conditions such as temperature, supersaturation, and crystallization time, it is possible to isolate the faster-forming diastereomer before the system reaches thermodynamic equilibrium. Exploiting kinetic phenomena can be particularly advantageous, as unusually fast crystallization allows for rapid separation and can yield high enantiomeric purity if the crystals are harvested quickly.

Control TypeBasis of SeparationKey FactorOutcome
Thermodynamic Difference in solubilityGibbs free energy of the crystal latticeThe least soluble (most stable) diastereomer crystallizes preferentially over time. researchgate.net
Kinetic Difference in rate of crystallizationActivation energy for nucleation and growthThe faster-forming diastereomer crystallizes first, allowing for separation if the process is stopped before equilibrium is reached.

The choice between a thermodynamically or kinetically controlled resolution strategy depends on the specific properties of the diastereomeric salt system and is often determined through careful screening of solvents and crystallization conditions.

Chiral Recognition Mechanisms at the Molecular Level

To fully comprehend and optimize the resolution process, it is essential to investigate the chiral recognition events at the molecular level. Modern analytical and computational techniques provide powerful tools to probe the specific interactions and structural features of the diastereomeric complexes formed between L-DTTA and chiral molecules.

Computational chemistry has emerged as an indispensable tool for elucidating the mechanisms of chiral recognition. Through molecular modeling and quantum mechanical calculations, it is possible to visualize and quantify the interactions within diastereomeric complexes.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape and temporal evolution of the diastereomeric complexes in solution. These simulations model the movements of atoms over time, providing insights into the stability of different binding modes and the role of the solvent. MD can help explain experimental observations by analyzing the formation of stereoselective intermolecular hydrogen bonds and the orientation of molecules within binding pockets. nih.gov

Quantum Mechanical (QM) calculations , such as those using Density Functional Theory (DFT), offer a higher level of theoretical accuracy for analyzing the electronic structure and energetics of the diastereomeric complexes. rsc.org DFT can be used to:

Optimize the geometry of the diastereomeric pairs to find the most stable structures.

Calculate the binding energies, allowing for a quantitative comparison of the stability of the two diastereomer complexes. Differences in Gibbs free energies can confirm enantioselective binding preferences.

Analyze the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals contacts.

Predict spectroscopic properties that can be compared with experimental data for validation.

By combining experimental data with these computational approaches, a comprehensive model of chiral recognition can be constructed, bridging the gap between macroscopic observations (e.g., crystallization) and the underlying molecular-level events.

A variety of spectroscopic techniques are employed to study the formation and structure of diastereomeric complexes, providing experimental evidence to support and validate the mechanisms of chiral recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular structure and interactions in solution. 1H NMR can be used to determine the stoichiometry of the complex formed between L-DTTA and an analyte. Furthermore, advanced techniques like 2D Nuclear Overhauser Effect Spectroscopy (2D NOESY) can provide information about the spatial proximity of atoms, helping to map the specific points of interaction and determine the three-dimensional structure of the diastereomeric complex in solution.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups involved in intermolecular interactions. Changes in the vibrational frequencies of groups like O-H (from carboxylic acids) and N-H (from amines) upon salt formation provide direct evidence of hydrogen bonding between the resolving agent and the substrate. researchgate.net

Powder X-ray Diffraction (PXRD): This technique is essential for analyzing the solid state. It provides information about the crystal structure of the diastereomeric salts. A comparison of the PXRD patterns of the two separated diastereomers can confirm that they have formed distinct crystal lattices, which is a prerequisite for successful separation by fractional crystallization. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of chromophores. The formation of a diastereomeric complex alters the chiral environment of the p-toluoyl chromophores in L-DTTA, leading to changes in the CD spectrum. This can be used to monitor the complexation and investigate the stereochemical aspects of the interaction.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the formation of non-covalent diastereomeric complexes in the gas phase and to study their relative stabilities.

Together, these computational and spectroscopic methods provide a detailed picture of the chiral discrimination process, from the initial interactions in solution to the final arrangement in the solid state, enabling a more rational design and optimization of enantiomeric resolution protocols.

Applications in Asymmetric Synthesis: Di P Toluoyl L Tartaric Acid As a Chiral Inductor

Role as a Chiral Auxiliary in Stereoselective Transformations

As a chiral auxiliary, di-p-Toluoyl-L-tartaric acid is temporarily incorporated into a non-chiral starting material to direct the stereochemistry of a subsequent reaction. Its defined stereogenic centers create a chiral environment that influences the approach of reagents, leading to the preferential formation of one stereoisomer over another. This strategy is fundamental in achieving high levels of stereocontrol in various chemical transformations.

The formation of carbon-carbon (C-C) bonds with precise stereocontrol is a cornerstone of modern organic synthesis. This compound and its derivatives have proven effective as catalysts or ligands in several key C-C bond-forming reactions, including cycloadditions, aldol reactions, and Friedel-Crafts reactions.

In the realm of organocatalysis, L-DTTA has been utilized in [3+2] cycloaddition reactions between azomethine ylides and various dipolarophiles. These reactions are crucial for constructing five-membered heterocyclic rings, such as pyrrolidines, which are common motifs in biologically active molecules. The chiral environment provided by the catalyst directs the cycloaddition to yield enantiomerically enriched products.

Derivatives of tartaric acid have also been employed as chiral Brønsted acid catalysts. For instance, in an enantioselective aza-Friedel-Crafts reaction—a powerful method for creating a C-C bond between an electron-rich aromatic ring and an imine—O,O′-di-p-toluoyl-D-tartaric acid (the D-enantiomer of L-DTTA) was used to catalyze the reaction between indoles and an α-imino ester. elsevierpure.com This reaction, which is vital for the synthesis of polysubstituted amines bearing aromatic groups, achieved high levels of enantioselectivity, demonstrating the catalyst's ability to effectively control the stereochemical outcome. elsevierpure.comrsc.org Furthermore, L-DTTA has been noted for its role as a chiral ligand in asymmetric aldol reactions, a critical process for synthesizing chiral β-hydroxy carbonyl compounds. smolecule.com

Table 1: Asymmetric Induction in C-C Bond Forming Reactions
Reaction TypeCatalyst/LigandSubstratesProduct TypeAchieved Enantiomeric Excess (e.e.)
Aza-Friedel-Crafts ReactionO,O′-di-p-toluoyl-D-tartaric acidIndoles and an α-imino esterα-Aryl-α-amino acid derivativesUp to 88% elsevierpure.com
[3+2] CycloadditionThis compoundAzomethine ylides and dipolarophilesEnantiomerically enriched pyrrolidinesData not specified
Asymmetric Aldol ReactionThis compound derivativeAldehydes and ketonesChiral β-hydroxy carbonylsData not specified smolecule.com

Beyond its direct use, L-DTTA and its derivatives are integral to the design of more complex chiral catalysts. They can act as ligands for metal centers or as co-catalysts that create a chiral environment for a reaction.

A significant application is in the palladium-catalyzed asymmetric hydrogenation of simple ketimines. chemicalbook.com The preparation of chiral amines through this method is a direct and efficient route to valuable building blocks for pharmaceuticals and other fine chemicals. chemicalbook.com In one study, L-DTTA was used as a catalytic Brønsted acid activator in conjunction with a palladium catalyst. This dual-catalyst system proved highly effective, achieving up to 95% enantiomeric excess in the hydrogenation of various ketimines to their corresponding chiral amines. chemicalbook.com

Additionally, complexes formed between borohydrides and tartaric acid derivatives have been developed as potent chiral reducing agents. These reagents are used for the asymmetric reduction of prochiral ketones, such as ketophosphonates, to yield chiral hydroxyphosphonates, which are of interest in medicinal chemistry.

Synthetic Utility in Complex Molecule Construction

The ability to induce chirality makes this compound an invaluable asset in the multi-step synthesis of complex, high-value molecules. Its primary role in this context is often as a chiral resolving agent, which separates a racemic mixture into its constituent enantiomers.

The vast majority of modern drugs are chiral molecules, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the production of single-enantiomer drugs is of paramount importance. This compound is one of the most effective and widely used resolving agents in the pharmaceutical industry for the separation of racemic intermediates.

The process typically involves reacting the racemic base (often an amine) with L-DTTA to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. Once separated, the desired enantiomer can be regenerated from the salt. This method has been successfully applied to produce a wide range of enantiopure pharmaceutical ingredients (APIs) and their precursors. Notable examples include the resolution of intermediates for the analgesic Tramadol and the bronchodilator Albuterol, where excellent enantiomeric purities have been achieved. smolecule.comresearchgate.net

Table 2: Resolution of Pharmaceutical Intermediates using this compound
Racemic CompoundTherapeutic AreaAchieved Enantiomeric Excess (e.e.)Yield
AlbuterolBronchodilator~99.5% smolecule.comresearchgate.net38% smolecule.comresearchgate.net
TramadolAnalgesic86-99% smolecule.com19-44% smolecule.com

Similar to pharmaceuticals, the biological activity of many agrochemicals, such as herbicides and pesticides, is often dependent on a specific stereoisomer. The use of enantiomerically pure agrochemicals can lead to higher efficacy, lower application rates, and reduced environmental impact. This compound is employed in the synthesis and purification of these chiral compounds, where isolating a specific enantiomer is necessary to achieve the desired biological effect. chemimpex.com

In the broader fine chemical industry, L-DTTA is a valuable tool for producing enantiomerically pure building blocks. These chiral synthons are then used to construct a wide variety of complex molecules, including flavors, fragrances, and materials with unique optical properties. The ability of L-DTTA to facilitate the separation of enantiomers makes it a key reagent for chemists aiming to produce high-quality, enantiopure fine chemicals. chemimpex.com

Advanced Strategies for Chiral Resolution of Racemic Mixtures Utilizing Di P Toluoyl L Tartaric Acid

Resolution of Chiral Amines and Other Basic Racemates

Di-p-Toluoyl-L-tartaric acid is particularly effective for the resolution of chiral amines and other basic racemates through the formation of diastereomeric salts. The differing solubilities of these salts in various solvent systems allow for the selective crystallization of one diastereomer, thereby isolating the desired enantiomer.

The chiral resolution of racemic ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug, is of significant commercial interest as the (S)-enantiomer is responsible for its therapeutic effects. A process utilizing O,O'-disubstituted tartaric acid derivatives has been developed for this purpose. The method involves the reaction of racemic ibuprofen with either O,O'-di-p-toluoyl-D-tartaric acid or O,O'-di-p-toluoyl-L-tartaric acid in an organic solvent, typically isopropanol (B130326), to precipitate the corresponding diastereomeric salt. researchgate.net

This process allows for the selective isolation of the desired ibuprofen enantiomer. For instance, reacting racemic ibuprofen with O,O'-di-p-toluoyl-D-tartaric acid leads to the precipitation of the (S)-(-)-ibuprofen-O,O'-di-p-toluoyl-D-tartrate salt. researchgate.net Conversely, the (R)-enantiomer can be isolated using O,O'-di-p-toluoyl-L-tartaric acid. researchgate.net

Table 1: Resolution of Racemic Ibuprofen using Di-p-Toluoyl-Tartaric Acid Derivatives

Resolving Agent Target Enantiomer Salt Solvent
O,O'-di-p-toluoyl-D-tartaric acid (S)-(-)-ibuprofen-O,O'-di-p-toluoyl-D-tartrate Isopropanol

Data sourced from a study on the application of tartaric acid derivatives in the enantioseparation of RS-Ibuprofen. researchgate.net

Amlodipine (B1666008), a calcium channel blocker used to treat hypertension, is sold as a racemic mixture, although the (S)-enantiomer is the more active isomer. An effective method for the resolution of racemic amlodipine involves precipitation with a tartaric acid derivative. The process utilizes optically active O,O'-Di-p-toluoyl-D-tartaric acid or O,O'-Di-p-toluoyl-L-tartaric acid as the chiral resolving agent in a non-aqueous solvent mixture. google.com

Specifically, racemic amlodipine is reacted with the resolving agent in a solvent system of acetonitrile/isopropanol (in a 1/9 v/v ratio) to produce the diastereomeric (R)- or (S)-amlodipine di-p-toluoyl tartrate salt. google.com This diastereomeric salt can then be isolated by filtration and further processed to yield the enantiomerically pure amlodipine. google.com

The natural isomer of nicotine (B1678760) is (S)-nicotine, and there is significant interest in efficient methods to resolve synthetic racemic nicotine. Di-p-toluoyl-tartaric acid has been investigated as a resolving agent for this purpose. Studies have shown that the choice of the resolving agent's chirality and the solvent system is crucial for achieving high yield and purity. libretexts.orgchim.it

For example, using di-p-toluoyl-d-tartaric acid in ethanol (B145695) can yield (S)-nicotine with a chiral purity of 87.9% in a 60% yield after recrystallization and hydrolysis of the salt. chim.itrsc.org Another approach using (−)-O,O′-di-p-toluoyl-L-tartaric acid (L-PTTA) has been shown to produce (S)(−)-nicotine with an enantiomeric excess of at least 90%. google.com The molar ratio of the resolving agent to nicotine is also a key parameter to optimize. google.com

Table 2: Examples of Racemic Nicotine Resolution

Resolving Agent Solvent Molar Ratio (Agent:Nicotine) Yield of (S)-Nicotine Chiral Purity / ee
di-p-toluoyl-d-tartaric acid Ethanol 1:1 60% 87.9%

Data compiled from various patent literature on nicotine resolution. chim.itrsc.orggoogle.com

Morpholinols represent a class of chiral compounds that are valuable building blocks in medicinal chemistry. While specific, detailed research findings on the resolution of racemic morpholinols solely using this compound are not extensively documented in readily available literature, the chemical principles of diastereomeric salt formation are directly applicable.

As basic compounds, morpholinols can react with the acidic this compound to form a pair of diastereomeric salts. Due to the differences in their three-dimensional structures, these diastereomers would be expected to have different solubilities in a given solvent. This difference in solubility would allow for their separation by fractional crystallization. The selection of an appropriate solvent would be critical to maximize the solubility difference and, consequently, the efficiency of the resolution. After isolation, the enantiopure morpholinol can be recovered from the diastereomeric salt by treatment with a base.

Diastereomeric crystallization with this compound and its enantiomer is a key strategy in the manufacturing of several modern pharmaceuticals, enabling the isolation of specific stereoisomers of crucial intermediates.

Upadacitinib (B560087): In the synthesis of Upadacitinib, a Janus kinase (JAK) inhibitor, securing the correct stereochemistry of its chiral pyrrolidine (B122466) core is essential. While specific patent literature details the use of the related dibenzoyl-L-tartaric acid for the resolution of a key intermediate, the application of this compound follows the same fundamental principle. pharmtech.com The basic nitrogen atom on the chiral intermediate would form a diastereomeric salt with the chiral acid, allowing for separation via crystallization. A patent has been filed for the di-p-toluoyl-L-tartrate salt of upadacitinib itself, indicating the utility of this resolving agent for this class of compounds. nih.gov

Sitagliptin (B1680988): The synthesis of Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, involves a chiral β-amino acid derivative. A cost-effective synthesis route utilizes the chemical resolution of a racemic intermediate with (−)-di-p-toluoyl-l-tartaric acid. mdpi.com In this process, the racemate is dissolved in methanol (B129727), and a solution of the resolving agent in isopropanol is added. The mixture is heated and then cooled to precipitate the desired diastereomeric salt. After recrystallization, the R-sitagliptin tartrate salt is obtained with high enantiomeric excess (96% ee) and in good yield (33%). mdpi.com

Ozanimod (B609803): A key intermediate in the synthesis of Ozanimod, a sphingosine (B13886) 1-phosphate receptor modulator, is rac-4-cyano-1-aminoindane. Its chiral resolution presented a significant challenge due to the formation of a solid solution between the diastereomeric salts. libretexts.org However, a successful resolution was achieved using this compound in a methanol solution. libretexts.org By carefully studying the phase diagrams and combining crystallization with an enantioselective dissolution step, the desired S-enantiomer could be enriched to an enantiomeric excess of up to 96%. libretexts.org This work highlights how a thorough understanding of the solid-state landscape can overcome difficult separations.

Escitalopram: The antidepressant Escitalopram is the (S)-enantiomer of citalopram. Its synthesis often involves the resolution of a racemic diol intermediate, (4-bromo-2-(hydroxymethyl)phenyl)-(4-fluorophenyl)methanol. A patented process describes reacting this diol with acetic anhydride (B1165640) to form a monoester, which is then resolved by forming a salt with an optically active acid, preferably (+)-di-p-toluoyl tartaric acid. The diastereomeric salt is crystallized and can be purified by recrystallization to achieve high optical purity (>95%), with a crude yield of about 15%. Another key intermediate, desmethyl citalopram, has also been resolved using Di-p-toluoyl-D-tartaric acid in methanol to yield the (S)-enantiomer with a chiral purity of over 98%. pharmtech.com

Optimization of Crystallization Conditions for Enhanced Enantiomeric Purity and Yield

The success of a diastereomeric crystallization resolution hinges on optimizing various parameters to maximize the difference in solubility between the two diastereomeric salts, thereby improving both the yield and the enantiomeric purity of the product. Key factors include the choice of solvent, temperature profile, stoichiometry of the resolving agent, and the presence of additives.

Solvent Selection: The solvent plays a pivotal role as it directly influences the solubility of the diastereomeric salts. An ideal solvent will dissolve a significant amount of the salt pair at a higher temperature while showing a large solubility difference between the two diastereomers at a lower temperature. For instance, in the resolution of racemic nicotine, a mixture of isopropanol and methanol was found to be superior to either solvent alone, yielding (S)-nicotine with very high chiral purity (99.9%) and in high yields (65.5%). chim.it

Control of Supersaturation and Temperature: The rate of cooling and the final crystallization temperature affect the crystal growth kinetics and nucleation. A slow cooling profile generally favors the growth of larger, purer crystals of the less soluble diastereomer, minimizing the inclusion of the more soluble one.

Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of racemate to resolving agent is common, this is not always optimal. In some cases, using a substoichiometric amount of the resolving agent can be advantageous. This strategy, known as the Pope and Peachy method, can lead to a higher yield and purity of the less soluble salt. For example, in the resolution of trans-2-benzylaminocyclohexanol, a molar ratio of 1.0 (racemate) to 0.6 (this compound) was found to be optimal.

Additives: The addition of an achiral acid or base can sometimes improve resolution efficiency. In the aforementioned resolution of trans-2-benzylaminocyclohexanol, the addition of hydrochloric acid as a supplemental acid to form highly soluble salts with the remaining enantiomer resulted in an excellent yield (92%) and diastereomeric excess (99.5% de).

Managing Complex Systems: In challenging cases, such as the formation of solid solutions in the Ozanimod intermediate resolution, a more advanced strategy is required. This involved constructing binary and ternary phase diagrams to understand the thermodynamic limitations of crystallization and then employing a kinetic enantioselective dissolution step to further enrich the desired enantiomer beyond what crystallization alone could achieve. libretexts.org Multi-stage crystallization is another technique used to improve enantiomeric excess, where the product of one crystallization is recrystallized one or more times.

Solvent System Engineering for Selective Diastereomer Precipitation

The choice of solvent is a critical factor that governs the success of a diastereomeric resolution. The ideal solvent system should maximize the solubility difference between the two diastereomeric salts, ensuring that one salt selectively precipitates while the other remains in the mother liquor. This selection process, known as solvent system engineering, involves screening various solvents and solvent mixtures to find the optimal conditions for selective crystallization.

The interaction between the solvent and the diastereomeric salts can be complex. Solvents can influence not only solubility but also the crystal structure of the salts, potentially leading to the formation of solvates (where solvent is incorporated into the crystal lattice) or hydrates. researchgate.netfigshare.com These different crystalline forms can have vastly different solubilities, impacting the resolution efficiency. For example, in the resolution of the pharmaceutical intermediate Finerenone using tartaric acid derivatives, it was observed that the choice of resolving agent and the ethanol-water solvent system led to the formation of either ethanol solvates or a hydrated form. figshare.com This directly influenced the solubility difference between the diastereomers.

Research has demonstrated the efficacy of various solvent systems in resolutions involving di-p-toluoyl-tartaric acid derivatives. For instance, the resolution of rac-4-cyano-1-aminoindane was successfully performed using a methanol solution. rsc.orgchemrxiv.org In the case of RS-Ibuprofen, an organic solvent containing isopropanol was found to be effective for the precipitation of the desired diastereomeric salt. researchgate.net A study on the chiral separation of Finerenone highlighted the dramatic impact of the resolving agent and solvent on diastereomer solubility. While this study used the D-enantiomer of di-toluoyl-tartaric acid (D-DTTA), the principles are directly applicable. The solubility difference between the S-Finerenone and R-Finerenone diastereomeric salts was minimal with D-DTTA in an ethanol-water system, but significantly larger with other tartaric acid derivatives, demonstrating the critical role of the resolving agent's structure in a given solvent. figshare.com

The following interactive table presents data from the study on Finerenone resolution, illustrating how the choice of a tartaric acid derivative in an ethanol-water solvent system affects the solubility of the resulting diastereomeric salts.

Resolving AgentDiastereomerSolubility (mg/mL)Solubility Difference (mg/mL)
D-DTTAS-Fin-D-DTTA1.251.25
R-Fin-D-DTTA0.00
D-DBTAS-Fin-D-DBTA31.2631.26
R-Fin-D-DBTA0.00
D-DOTAS-Fin-D-DOTA96.6896.68
R-Fin-D-DOTA0.00

Data adapted from a study on Finerenone resolution, demonstrating the principle of solubility differences. D-DTTA is Di-p-toluoyl-D-tartaric acid, D-DBTA is Dibenzoyl-D-tartaric acid, and D-DOTA is Di-o-toluoyl-D-tartaric acid. figshare.com

This data underscores that successful resolution is not solely dependent on the chiral resolving agent itself, but on the synergistic effect between the agent, the substrate, and the solvent system.

Temperature Programming and Seeding Strategies in Large-Scale Resolution

Beyond the solvent system, the physical conditions of the crystallization process, particularly temperature and the introduction of seed crystals, are crucial for controlling the outcome of a large-scale resolution. Temperature programming involves carefully controlling the cooling rate of the solution to influence crystal growth and purity. Rapid cooling can lead to the spontaneous nucleation of both diastereomers, resulting in poor separation. Conversely, a slow, controlled cooling profile allows for the selective growth of crystals of the less soluble diastereomer, enhancing the purity of the final product.

Seeding is another powerful strategy used to gain control over the crystallization process. It involves introducing a small quantity of pure crystals of the desired diastereomer into a supersaturated solution. These seed crystals act as templates for crystallization, bypassing the stochastic nature of primary nucleation and promoting the growth of crystals with the desired characteristics (size, shape, and purity). wikipedia.org This technique is particularly valuable in large-scale operations as it ensures batch-to-batch consistency and can significantly shorten crystallization times. By initiating crystallization at a specific level of supersaturation and temperature, seeding allows for a more robust and predictable resolution process.

The following interactive table, based on findings from the resolution of (1-methyl-2-phenyl)-ethylamine, demonstrates the influence of crystallization time and temperature on yield and enantiomeric purity.

Crystallization TimeTemperatureYield (%)Enantiomeric Purity (ee%)
~15 minutesCooled to -7°C-89.1
~15 minutesRoom Temperature-83.5
Overnight5°C97.044.0

Data adapted from a study on the resolution of (1-methyl-2-phenyl)-ethylamine. gavinpublishers.com

By combining engineered solvent systems with meticulously controlled temperature profiles and strategic seeding, it is possible to develop highly efficient, scalable, and reproducible chiral resolution processes using this compound. These advanced strategies are essential for the economic production of enantiomerically pure compounds required by modern industry.

Integration of Di P Toluoyl L Tartaric Acid in Modern Chiral Separation Technologies

Hybrid Resolution Approaches: Combining Crystallization with Other Separation Modes

Strategies for Overcoming Solid Solution Systems in Diastereomeric Resolution

The formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice, represents a significant challenge in chiral resolution, as it limits the maximum achievable enantiomeric enrichment in a single crystallization step. A key strategy to overcome this involves a detailed study of the system's phase behavior to understand the thermodynamic limitations, followed by the application of a kinetic separation method.

A notable case study is the chiral resolution of racemic 4-cyano-1-aminoindane, a key intermediate for the drug ozanimod (B609803), using di-p-toluoyl-L-tartaric acid. nih.govrsc.org This system was found to form a complete solid solution. rsc.org Researchers first constructed binary and ternary phase diagrams to map the solid-liquid equilibria and determine the maximum enrichment possible through crystallization. rsc.org Following the initial crystallization, which yielded a moderately enriched product, an enantioselective dissolution step was employed. By carefully selecting the solvent and dissolution time, the more soluble diastereomer was preferentially dissolved, leaving behind a solid with significantly higher enantiomeric excess. This combination of crystallization and dissolution successfully yielded the target enantiomer with an optical purity of up to 96% enantiomeric excess (ee). nih.govrsc.org

Table 1: Chiral Resolution of rac-4-cyano-1-aminoindane using this compound

Step Technique Result Reference
1 Diastereomeric Salt Crystallization Moderate enantiomeric excess due to solid solution formation. The crystal structure showed a composition ratio of S and R isomers of 87/13. rsc.org
2 Enantioselective Dissolution Further enrichment beyond the thermodynamic limit of crystallization. rsc.org
Final Combined Process Up to 96% enantiomeric excess (ee) achieved. nih.govrsc.org

Continuous Crystallization and Process Intensification in Chiral Separations

The shift from batch to continuous manufacturing is a key trend in the pharmaceutical and fine chemical industries, driven by the need for improved efficiency, consistency, and safety. Continuous crystallization processes offer several advantages for chiral resolutions involving this compound, including better control over crystal size distribution, higher productivity, and reduced footprint.

While specific, detailed examples of continuous diastereomeric salt crystallization with L-DTTA are emerging, the principles are well-established. Such a process would typically involve continuous feeding of the racemate and L-DTTA solutions into a mixed-suspension, mixed-product removal (MSMPR) crystallizer or a tubular crystallizer. Precise control of temperature, residence time, and agitation allows for the steady-state production of the desired diastereomeric salt crystals with consistent purity.

Development of Green Chemistry Principles in Resolution Processes

The application of green chemistry principles to chiral resolution aims to minimize the environmental impact of these processes. This compound, being derived from a renewable feedstock (L-tartaric acid), already aligns with one of the core principles. acs.org However, significant efforts are focused on other aspects of the resolution process.

Key areas of development include:

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. The use of supercritical carbon dioxide (scCO₂) as a solvent for extracting the uncomplexed enantiomer after partial diastereomeric salt formation with L-DTTA has been demonstrated for the resolution of N-methylamphetamine. nih.gov This approach avoids the use of hazardous organic solvents and simplifies downstream processing.

Waste Reduction and Recycling: A major focus is the efficient recovery and recycling of the expensive chiral resolving agent. google.com After the diastereomeric salt is separated and the desired enantiomer is liberated (typically by basification), the L-DTTA remains in the aqueous phase as a salt. Acidification allows for its precipitation and recovery, enabling its reuse in subsequent resolution cycles. google.comgoogle.com Similarly, developing efficient processes to racemize and recycle the unwanted enantiomer significantly reduces waste and improves atom economy. nih.gov

Energy Efficiency: Continuous processes are often more energy-efficient than batch operations. Optimizing crystallization conditions to occur at or near ambient temperature also contributes to reducing the energy demands of the separation.

Table 2: Application of Green Chemistry Principles in Resolution Processes with this compound

Green Chemistry Principle Application in Resolution with L-DTTA Example/Benefit Reference
Use of Renewable Feedstocks L-DTTA is synthesized from L-tartaric acid, a natural and renewable raw material. Reduces reliance on fossil fuel-based starting materials. acs.org
Safer Solvents and Auxiliaries Utilizing supercritical CO₂ for extraction. Eliminates the need for volatile organic solvents, reducing environmental impact and simplifying product isolation. nih.gov
Prevention (Waste) Recovery and recycling of the resolving agent and racemization of the unwanted enantiomer. Minimizes waste, improves process economics, and increases overall yield beyond the theoretical 50% for classical resolution. nih.govgoogle.com
Design for Energy Efficiency Development of continuous crystallization processes and optimization for ambient temperature operation. Lower energy consumption compared to batch processes and heating/cooling cycles. researchgate.net

Role in Supramolecular Chemistry and Chiral Recognition Phenomena

Formation of Chiral Host-Guest Complexes with di-p-Toluoyl-L-Tartaric Acid

The primary mechanism through which this compound functions in chiral recognition is by forming diastereomeric host-guest complexes. As a chiral host, L-DTTA interacts differently with the two enantiomers of a chiral guest molecule, leading to the formation of two distinct diastereomeric complexes with different properties.

These interactions are particularly effective with racemic mixtures of amines, where the acidic carboxyl groups of L-DTTA form salts with the basic amine. The differing spatial arrangements of the substituents on the chiral centers of the host and guest molecules result in one diastereomeric salt being thermodynamically more stable or having lower solubility, which allows for separation by techniques like fractional crystallization. This process is a cornerstone of classical chemical resolution. guidechem.com

Beyond simple salt formation, L-DTTA can participate in more intricate host-guest systems. Research has shown its ability to form complexes with a variety of molecules, driven by a combination of hydrogen bonding, π-π stacking from the toluoyl groups, and steric interactions. smolecule.com For instance, studies on the interaction between chiral Aggregation-Induced Emission luminogens (AIEgens) and L-DTTA have confirmed the formation of a 1:1 host-guest complex in solution. rsc.org Similarly, derivatives of tartaric acid have been shown to form highly stable encapsulation complexes with helical aromatic oligoamides, with association constants (Kₐ) exceeding 10⁶ L mol⁻¹, demonstrating the power of shape complementarity and multi-point interactions in achieving strong and selective binding. cnrs.fr

Table 1: Examples of Host-Guest Complexes Involving Tartaric Acid Derivatives

Host MoleculeGuest MoleculePrimary InteractionsKey FindingReference
This compound (L-DTTA)Racemic AminesIonic bonding, Hydrogen bondingFormation of diastereomeric salts with different solubilities, enabling chiral resolution. guidechem.com
Chiral AIEgen (R-TPE-Am)This compound (L-DTTA)Supramolecular interactionsFormation of a 1:1 complex confirmed by 1H NMR, leading to changes in photoluminescence for sensing applications. rsc.org
Helical Aromatic OligoamideD/L-Tartaric AcidHydrogen bonding, Steric confinementExtremely high association constant (Ka > 10⁶ L mol⁻¹) and high diastereoselectivity (de > 99%). cnrs.fr
This compound (L-DTTA)Rare Earth IonsCoordination bondsFormation of complexes exhibiting specific luminescence and magnetic behaviors. chemicalbook.com

Fundamental Studies on Chiral Recognition Mechanisms in Solution and Solid State

Understanding the precise mechanisms of chiral recognition by L-DTTA is crucial for designing more efficient separation and sensing systems. These mechanisms have been investigated in both the solution and solid phases using a variety of analytical techniques.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Titration experiments and 2D NMR techniques like NOESY can elucidate the stoichiometry of host-guest complexes, identify the specific atoms involved in intermolecular interactions, and confirm the three-dimensional structure of the complex. rsc.orgcnrs.fr Studies have shown that the recognition process is governed by a "lock and key" principle, where the chiral host's binding cavity is pre-organized to preferentially fit one enantiomer of the guest over the other. smolecule.com The primary driving forces for this selective binding are non-covalent interactions, with hydrogen bonding from the carboxylic acid and hydroxyl groups playing a dominant role. smolecule.com

In the solid state, X-ray crystallography provides definitive proof of the binding mode and the structural basis for chiral discrimination. Crystal structures of diastereomeric salts formed between L-DTTA and chiral amines reveal the exact intermolecular contacts and packing arrangements. cnrs.fr These analyses confirm that the (2R,3R) absolute configuration of the tartaric acid backbone is fundamental to creating a specific chiral environment that differentiates between guest enantiomers. lookchem.com The combination of multiple, well-defined interaction points (e.g., hydrogen bonds, ionic bonds) leads to a significant energy difference between the two diastereomeric complexes, which manifests as differences in crystal lattice energy and, consequently, physical properties like solubility.

Potential in Chiral Sensing and Molecular Discrimination Systems

The highly specific molecular recognition capabilities of this compound have positioned it as a valuable component in the development of systems for chiral sensing and discrimination. Chiral sensing is critical in fields like pharmacology and materials science, where the chirality of a molecule dictates its function. mdpi.com

L-DTTA can be used either as the chiral selector that is recognized or as part of the sensing platform itself. In one approach, fluorescent chiral sensors have been designed to detect the enantiomers of tartaric acid. For example, a β-amino acid-based fluorescent sensor showed a discernible "turn-off" fluorescence response, with the L-enantiomer of tartaric acid quenching the sensor's fluorescence more efficiently than the D-enantiomer, allowing for enantioselective recognition. researchgate.net

Another advanced application involves supramolecular systems where the interaction of L-DTTA with a chiral probe induces a measurable signal change. The enantioselective recognition between L-DTTA and a chiral AIEgen resulted in distinct changes in the photoluminescence (PL) spectra, demonstrating a potential pathway for creating sensitive chiroptical sensors. rsc.org These systems leverage the principle that the formation of a diastereomeric host-guest complex can alter the electronic environment of a chromophore or fluorophore, leading to an optical readout that correlates with the enantiomeric composition of the analyte. rsc.orgnih.gov This ability to translate a molecular recognition event into a quantifiable signal is the foundation for developing novel sensors for high-throughput screening of enantiomeric excess in asymmetric synthesis and other chemical processes. nih.gov

Table 2: Analytical Methods in Chiral Recognition Studies

TechniquePhaseInformation ObtainedReference
NMR Spectroscopy (¹H, ¹³C, NOESY)SolutionComplex stoichiometry, binding site identification, solution-state structure. rsc.orgcnrs.fr
X-ray CrystallographySolid StatePrecise 3D structure, intermolecular distances, packing arrangements. cnrs.fr
Fluorescence/Photoluminescence SpectroscopySolutionBinding affinity (Ka), enantioselectivity of recognition, sensing mechanism (e.g., "turn-off" response). rsc.orgresearchgate.net
UV-Vis SpectroscopySolutionMonitoring binding events through changes in absorption spectra. rsc.org
Circular Dichroism (CD) SpectroscopySolutionChanges in chiroptical properties upon complex formation. cnrs.fr

Analytical Methodologies Employing Di P Toluoyl L Tartaric Acid for Chiral Characterization

Applications as a Chiral Derivatizing Agent in Chromatographic Separations

As a chiral derivatizing agent (CDA), di-p-toluoyl-L-tartaric acid reacts with enantiomeric mixtures (analytes) to form diastereomeric derivatives. These new compounds can then be separated using standard, non-chiral chromatographic techniques because their differing physical properties lead to distinct interactions with the stationary and mobile phases.

In High-Performance Liquid Chromatography (HPLC), this compound is used to resolve racemic mixtures, particularly amines and amino acids. The derivatization process converts the enantiomers into diastereomeric amides or esters, which can then be separated on a conventional achiral stationary phase, such as silica (B1680970) gel.

The development of such HPLC methods involves optimizing several parameters to achieve baseline separation of the diastereomeric peaks. Key considerations include the choice of mobile phase composition, flow rate, and detection wavelength. The p-toluoyl groups in the derivatizing agent are strong chromophores, enhancing the UV detectability of the resulting diastereomers.

One notable application is the resolution of racemic ibuprofen (B1674241). researchgate.net In a reported method, O,O'-di-p-toluoyl-L-tartrate was used as a resolving agent for (R)-(-)-ibuprofen. The process involves the formation of a diastereomeric salt, which can be separated and analyzed. researchgate.net While this often involves crystallization, the resulting diastereomers can be readily analyzed by HPLC to determine enantiomeric purity. The separation relies on the differential partitioning of the diastereomers between the stationary and mobile phases.

Below is a table summarizing typical parameters in an HPLC method developed for separating diastereomers formed with tartaric acid derivatives.

ParameterConditionPurpose
Stationary Phase Chiral PAK IA, Amylose tris(3,5-dimethylphenylcarbamate)Provides the chiral environment necessary for enantiomeric recognition and separation.
Mobile Phase n-heptane / isopropanol (B130326) / trifluoroacetic acid (900:100:1 v/v/v)The solvent system that carries the sample through the column; composition is optimized for resolution. researchgate.net
Flow Rate 1.0 mL/minControls the speed of the mobile phase and affects resolution and analysis time. hplc.eu
Column Temperature 40°CAffects viscosity and mass transfer kinetics, which can improve peak shape and resolution. researchgate.netchiraltech.com
Detection UV at 230 nmWavelength at which the analyte (or its derivative) strongly absorbs light, allowing for quantification. researchgate.net
Resolution >1.5A quantitative measure of the degree of separation between two adjacent peaks in a chromatogram. researchgate.net

This table presents a generalized example of HPLC conditions. Specific values are highly dependent on the analyte and the exact chiral stationary phase used.

While less common than in HPLC, this compound and its derivatives are also employed in other chromatographic techniques.

Thin-Layer Chromatography (TLC): Chiral TLC is a cost-effective and rapid method for enantiomeric separation. In this technique, a chiral selector can be incorporated into the system in one of two ways: either by impregnating the stationary phase (e.g., a silica gel plate) with the chiral agent or by adding it to the mobile phase. researchgate.net For instance, L-tartaric acid has been successfully used as a mobile phase additive to resolve enantiomers of fluoxetine (B1211875) and as an impregnating agent for resolving DL-penicillamine. researchgate.net The separation mechanism involves the in-situ formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. These complexes have different affinities for the stationary phase, resulting in different migration distances (Rf values) and thus, separation. researchgate.net

Gas Chromatography (GC): For GC analysis, analytes must be volatile and thermally stable. Non-volatile compounds, such as amino acids, are typically derivatized to increase their volatility. This compound can be used to form diastereomeric esters with racemic alcohols, which can then be separated on a standard achiral GC column. The success of this method depends on the thermal stability of the resulting diastereomers during GC analysis.

Spectroscopic Analysis of Diastereomeric Interactions (e.g., NMR, UV-Vis Spectroscopy)

Spectroscopic methods provide powerful insights into the nature of diastereomeric interactions between a chiral host, such as this compound, and chiral guest molecules. These techniques can be used for quantitative enantiomeric analysis and for studying the mechanism of chiral recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a highly effective tool for chiral discrimination. In the presence of a chiral solvating agent or a chiral derivatizing agent like this compound, the NMR spectra of a pair of enantiomers can become distinct. The formation of transient diastereomeric complexes creates different chemical environments for the corresponding protons in each enantiomer, leading to separate signals (chemical shift non-equivalence). The difference in the chemical shifts (Δδ) can be measured, and the relative integration of the separated signals allows for the determination of the enantiomeric excess (ee) of the mixture.

A study involving the titration of a chiral amine (R-TPE-Am) with L-di-p-toluoyl-tartaric acid demonstrated significant changes in the chemical shifts of protons on both molecules, confirming a strong interaction. rsc.org

Proton LabelInitial Chemical Shift (δ) of R-TPE-AmFinal Chemical Shift (δ) with L-di-p-toluoyl-tartaric acidChange in Chemical Shift (Δδ)
Ha 7.1727.202+0.030
Hb 7.0677.086+0.019
Hd 3.6523.682+0.030
He 1.2261.251+0.025
Hf 3.5183.542+0.024

Data adapted from ¹H NMR titration experiments showing the change in chemical shifts for select protons of the chiral amine R-TPE-Am upon complexation with L-di-p-toluoyl-tartaric acid. rsc.org

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can also be used to study diastereomeric interactions. When this compound forms a complex with a chiral analyte, changes in the electronic environment of the chromophores can occur. This can lead to shifts in the absorption maxima (λmax) or changes in the molar absorptivity. By performing a UV-Vis titration—monitoring the absorbance at a specific wavelength while systematically varying the concentration of one component—one can study the stoichiometry and binding affinity of the diastereomeric complex. For example, the UV-Vis titration of R-TPE-Am with L-di-p-toluoyl-tartaric acid showed a clear change in absorbance, indicating complex formation. rsc.org

Future Research Trajectories and Emerging Applications of Di P Toluoyl L Tartaric Acid

Exploration of Novel Substrates and Reaction Classes for Enantiomeric Resolution

The primary application of di-p-Toluoyl-L-tartaric acid lies in its ability to separate racemic mixtures by forming diastereomeric salts with different physical properties, such as solubility, which can then be separated by crystallization. While traditionally used for resolving racemic amines, current research is expanding its application to a broader range of substrates.

Researchers are investigating the resolution of complex molecules, including P-stereogenic phosphine (B1218219) oxides and amino acids like DL-leucine. mdpi.comrsc.org For instance, the resolution of various dialkyl-arylphosphine oxides has been explored using tartaric acid derivatives. mdpi.com In the case of DL-leucine, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) was used to form diastereomeric salts, with the D-leucine salt proving to be more stable and less soluble, enabling effective separation. rsc.org This study achieved an enantiomeric excess (ee) of 91.20% for the D-leucine salt after a multi-stage crystallization process. rsc.org

The scope of L-DTTA is also being extended to new reaction classes. Beyond simple diastereomeric salt formation, its derivatives are being used as chiral auxiliaries to influence the stereochemistry of various reactions, leading to the preferential formation of one enantiomer. guidechem.com

Table 1: Resolution of Novel Substrates with di-p-Toluoyl-Tartaric Acid Derivatives

Racemic SubstrateResolving AgentKey FindingEnantiomeric Excess (ee) Achieved
DL-Leucine(+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA)The D-Leucine:D-DTTA salt is more stable and less soluble, facilitating separation. rsc.org91.20% (for D-enantiomer)
Albuteroldi-p-toluoyl-D-tartaric acidSelective crystallization yielded the (R)-enantiomer. nih.gov99.5% (for (R)-Albuterol sulfate)
Nicotine (B1678760)This compoundUsed as a resolving agent to separate enantiomers. google.comNot specified
Dialkyl-arylphosphine oxidesCa2+ salt of (−)-O,O′-di-p-toluoyl-(2R,3R)-tartaric acidDid not lead to improved results compared to dibenzoyl-tartaric acid derivatives in this specific study. mdpi.com37-85% (with related dibenzoyl derivative)

Synergistic Combination with Dynamic Kinetic Resolution and Deracemization Strategies

Dynamic Kinetic Resolution (DKR) represents a significant advancement over classical kinetic resolution because it allows for the theoretical conversion of 100% of a racemic mixture into a single, pure enantiomer. princeton.edunih.gov This is achieved by combining an enantioselective reaction with the continuous racemization of the less reactive enantiomer. nih.govresearchgate.net

The development of efficient catalysts for the racemization step that are compatible with the resolution conditions provided by L-DTTA is a key area of investigation. This synergistic approach aims to overcome the 50% yield limitation of classical resolution, making chiral synthesis more efficient and economical. princeton.edu

Advancement in Sustainable Synthesis and Recycling of this compound

The increasing emphasis on green chemistry is driving research into more sustainable methods for synthesizing and utilizing chiral resolving agents. The conventional synthesis of L-DTTA involves the esterification of L-tartaric acid with p-toluoyl chloride. google.com

Recent advancements focus on improving this process to enhance yield, reduce waste, and utilize safer reagents. One patented method describes a synthesis using D-tartaric acid and p-toluoyl chloride with copper sulfate (B86663) as a catalyst and toluene (B28343) as a solvent, achieving a process yield of over 95%. google.com A key feature of this method is the ability to recycle the toluene solvent and the water used in the hydrolysis step, highlighting a move towards more sustainable practices. google.com Another approach involves using thionyl chloride with a catalyst in a one-pot synthesis that avoids the need to isolate intermediates, simplifying the process for industrial production. google.com

Recycling the resolving agent is crucial for economic and ecological viability. Since L-DTTA is often used in diastereomeric salt formation, recovery from the mother liquor or after decomposition of the salt is a critical step. The stability of L-DTTA makes it amenable to recovery and reuse, which is a significant advantage for industrial applications. google.com

Table 2: Comparison of Synthetic Methods for di-p-Toluoyl-Tartaric Acid

MethodRaw MaterialsCatalystKey AdvantagesYield
Conventional MethodTartaric acid, p-toluoyl chloride, thionyl chlorideNot specifiedEstablished process~35%
Patented "Green" MethodD-Tartaric acid, p-toluoyl chlorideCopper sulfateRecyclable solvent and water, high purity, simple process. google.com>95%
Simplified One-Pot Methodpara-toluylic acid, thionyl chloride, tartaric acidDMFSimple process, direct product without treating semi-finished product. google.com85-87%

Potential in Advanced Materials Science and Nanoscience for Chiral Applications

The unique chiral structure of this compound is being explored for applications beyond enantiomeric resolution, particularly in the fields of materials science and nanoscience. Chirality can impart unique optical, electronic, and mechanical properties to materials.

One notable area of research is the use of L-DTTA and its enantiomer as building blocks for chiral coordination polymers. For example, the D-enantiomer, (+)-Di-p-toluoyl-D-tartaric acid, has been used to synthesize a new chiral one-dimensional gadolinium coordination polymer. Such materials have potential applications in areas like asymmetric catalysis, chiral sensing, and nonlinear optics.

Furthermore, derivatives of L-DTTA are being investigated for their ability to induce chirality in larger molecular assemblies and nanomaterials. The interaction between L-DTTA and other molecules is being studied to understand and control the transfer of chirality from the molecular level to the macroscale, opening doors for the development of novel chiral sensors and functional materials.

Role in Biocatalysis and Enzyme-Assisted Chiral Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for green and highly selective synthesis. dntb.gov.ua The integration of classical resolving agents like this compound with enzymatic processes is an emerging field with significant potential.

Enzyme-assisted chiral synthesis often involves enzymes like lipases, proteases, or dehydrogenases to selectively react with one enantiomer in a racemic mixture. nih.govdntb.gov.ua L-DTTA can be used in a complementary fashion, either to resolve a racemic starting material before an enzymatic step or to separate products after an enzymatic reaction.

A more advanced approach involves combining enzymatic reactions with L-DTTA in a dynamic kinetic resolution framework. For instance, an enzyme could be used for the selective transformation of one enantiomer, while L-DTTA helps in the separation, and a separate chemical or enzymatic catalyst racemizes the unwanted enantiomer in situ. researchgate.net The directed evolution of enzymes is creating more robust and efficient biocatalysts that can operate under various conditions, making their integration with chemical resolving agents more feasible. nih.gov This chemoenzymatic strategy leverages the high selectivity of enzymes and the effective separation capabilities of agents like L-DTTA to create highly efficient and sustainable routes to enantiomerically pure compounds. nih.gov

Q & A

Q. How is di-p-Toluoyl-L-tartaric acid employed in the chiral resolution of racemic amines?

this compound (DTTA) is widely used to resolve racemic amines by forming diastereomeric salts. The process involves dissolving the racemic mixture and DTTA in a polar solvent (e.g., methanol or ethanol) under reflux. Due to differences in solubility, one enantiomer preferentially crystallizes as a salt. For example, in sitagliptin synthesis, DTTA selectively binds to the R-enantiomer, yielding a salt with 96% enantiomeric excess (ee) after recrystallization . Key parameters include solvent polarity, stoichiometry, and cooling rate. Post-crystallization, the salt is hydrolyzed with a base (e.g., ammonia) to recover the resolved amine.

Q. What are the standard methods to assess the enantiomeric purity of DTTA-resolved compounds?

Enantiomeric purity is typically quantified using chiral HPLC or polarimetry. For instance, in sitagliptin resolution, the ee of the R-enantiomer was confirmed via ¹H NMR with a chiral shift reagent (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, achieving >99% ee . Polarimetry is also employed, with specific rotation values (e.g., [α]D²⁵ = -250.7° for resolved amines) compared to literature standards .

Q. How does DTTA compare to other tartaric acid derivatives in chiral resolution efficiency?

DTTA is often preferred over dibenzoyl-tartaric acid (DBTA) or di-p-anisoyl-tartaric acid (DMTA) due to its balanced solubility and steric effects. For example, in sitagliptin synthesis, DTTA achieved higher ee (96%) compared to other derivatives, attributed to stronger π-π interactions between the p-toluoyl groups and the amine substrate . Table 2 in provides a direct comparison of resolution efficiency across tartaric acid derivatives.

Advanced Research Questions

Q. How can researchers overcome thermodynamic limitations in chiral resolution when DTTA forms solid solutions?

When DTTA and a racemate form a complete solid solution (e.g., in ozanimod intermediate resolution), thermodynamic crystallization alone may yield limited ee. A hybrid approach combines thermodynamic crystallization (to achieve moderate ee) with enantioselective dissolution: the metastable diastereomeric salt is briefly immersed in a solvent that selectively dissolves the undesired enantiomer. This kinetic step enriches ee beyond thermodynamic limits, achieving >96% purity . Phase diagram analysis is critical to identify optimal solvent systems and dissolution times.

Q. What strategies optimize enantiomeric excess (ee) in DTTA-mediated resolutions under scale-up conditions?

Key strategies include:

  • Solvent engineering : Using mixed solvents (e.g., methanol/isopropanol) to fine-tune solubility and nucleation kinetics .
  • Seeding : Introducing pre-formed crystals of the desired enantiomer to control crystallization pathways.
  • Multi-stage recrystallization : Sequential recrystallization in progressively purer solvents (e.g., ethanol → acetonitrile) to remove residual impurities .
  • Process analytical technology (PAT) : In-line monitoring (e.g., Raman spectroscopy) to track ee in real time during crystallization .

Q. How do phase diagram studies enhance the design of DTTA-based resolution processes?

Constructing binary phase diagrams (DTTA vs. racemate) and ternary isotherms (DTTA-racemate-solvent) reveals the system’s thermodynamic behavior, including eutectic points and solid solution regions. For example, in ozanimod intermediate resolution, phase diagrams identified a complete solid solution, necessitating the hybrid crystallization-dissolution approach. These diagrams also guide solvent selection and temperature profiles to maximize yield and ee .

Q. What analytical techniques resolve contradictions in crystallographic data for DTTA diastereomeric salts?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For DTTA salts, SC-XRD confirmed a 1:1 stoichiometry between the amine and DTTA, with charge-assisted hydrogen bonds (NH/O = 2.67 Å) stabilizing the structure. Discrepancies in reported ee values (e.g., 90% vs. 96%) may arise from differences in recrystallization protocols, which can be harmonized using SC-XRD-validated conditions .

Q. How does DTTA’s stereochemistry influence its resolving power in asymmetric synthesis?

The L-configuration of DTTA creates a chiral environment that discriminates between enantiomers via steric and electronic interactions. For example, in sitagliptin synthesis, the (−)-DTTA preferentially binds the R-amine through complementary hydrogen bonding and van der Waals contacts, while the S-enantiomer remains in solution. Computational modeling (e.g., DFT) can predict these interactions by analyzing molecular docking energies .

Methodological Considerations

Q. What are the best practices for handling DTTA in moisture-sensitive reactions?

  • Store DTTA in anhydrous solvents (e.g., dried methanol) under nitrogen.
  • Use molecular sieves (3Å) during crystallization to prevent hydration, which alters solubility .
  • Monitor water content via Karl Fischer titration, especially in hygroscopic solvents like DMF .

Q. How can researchers mitigate low yields in DTTA-mediated resolutions?

  • Counterion screening : Test alternative acids (e.g., camphorsulfonic acid) if DTTA gives suboptimal yields.
  • Dynamic kinetic resolution (DKR) : Combine DTTA with a racemization catalyst (e.g., enzyme-metal hybrids) to convert undesired enantiomers in situ .
  • Process intensification : Use continuous-flow crystallization to enhance mass transfer and reduce processing time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.